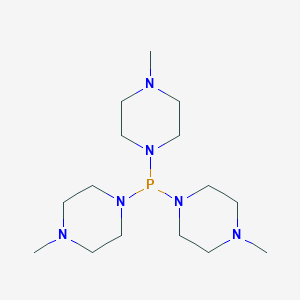butanoic acid](/img/structure/B12061531.png)
2-amino-4-[(3-amino-3-hydroxycarbonylpropyl)disulfanyl](113C)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(3-amino-3-hydroxycarbonylpropyl)disulfanylbutanoic acid is a complex organic compound characterized by the presence of amino and disulfide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-amino-3-hydroxycarbonylpropyl)disulfanylbutanoic acid typically involves multiple steps. One common method includes the formation of the disulfide bond through the oxidation of thiol precursors. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful monitoring of reaction parameters to achieve high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3-amino-3-hydroxycarbonylpropyl)disulfanylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, mercaptoethanol.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-amino-4-(3-amino-3-hydroxycarbonylpropyl)disulfanylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in protein folding and stability due to the presence of disulfide bonds.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-amino-4-(3-amino-3-hydroxycarbonylpropyl)disulfanylbutanoic acid exerts its effects involves the interaction of its functional groups with various molecular targets. The disulfide bond plays a crucial role in redox reactions, influencing the compound’s reactivity and stability. The amino groups can form hydrogen bonds and participate in nucleophilic attacks, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid: Similar structure but lacks the disulfide bond.
2-amino-4-(trifluoromethoxy)butanoic acid: Contains a trifluoromethoxy group instead of the disulfide bond.
2-amino-3-(4-benzoylphenyl)propanoic acid: An alanine derivative with a benzoyl group.
Uniqueness
2-amino-4-(3-amino-3-hydroxycarbonylpropyl)disulfanylbutanoic acid is unique due to the presence of both amino and disulfide functional groups, which confer distinct chemical reactivity and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H16N2O4S2 |
|---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-amino-4-[(3-amino-3-hydroxycarbonylpropyl)disulfanyl](113C)butanoic acid |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/i7+1,8+1 |
InChI Key |
ZTVZLYBCZNMWCF-BFGUONQLSA-N |
Isomeric SMILES |
C(CSSCCC([13C](=O)O)N)C([13C](=O)O)N |
Canonical SMILES |
C(CSSCCC(C(=O)O)N)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






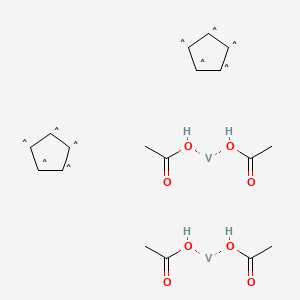


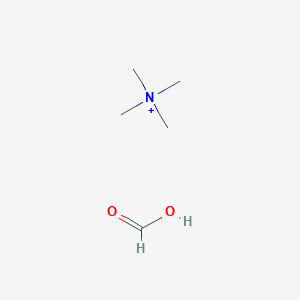
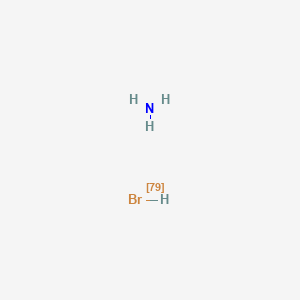

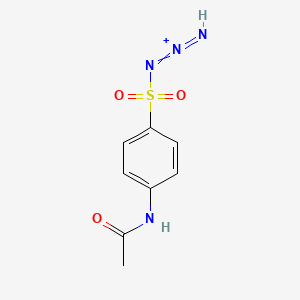

![1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene](/img/structure/B12061545.png)
